Cas no 862209-35-6 (4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one)

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a versatile organic compound with significant applications in medicinal chemistry. This compound exhibits unique structural features that contribute to its pharmacological properties, making it a valuable tool for drug discovery. Its nitro and imidazole groups confer notable reactivity, while the 1,2-dihydroquinolin-2-one core provides a platform for further functionalization. This compound is well-suited for the synthesis of bioactive molecules with potential therapeutic applications.
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one structure
862209-35-6 structure
商品名:4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
CAS番号:862209-35-6
MF:C16H17N5O3
メガワット:327.337882757187
CID:5823617
PubChem ID:3744321

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one
    • 2(1H)-Quinolinone, 4-[[3-(1H-imidazol-1-yl)propyl]amino]-1-methyl-3-nitro-
    • 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
    • SMR000439787
    • 4-(3-Imidazol-1-yl-propylamino)-1-methyl-3-nitro-1H-quinolin-2-one
    • 862209-35-6
    • HMS2807J10
    • AKOS002275161
    • VU0340983-2
    • 4-((3-(1H-imidazol-1-yl)propyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
    • STK851789
    • MLS000762769
    • F3226-3006
    • 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one
    • CHEMBL1371858
    • 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
    • インチ: 1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
    • InChIKey: OOPSRIDQQFUOIU-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=C(C=CC=C2)C(NCCCN2C=NC=C2)=C([N+]([O-])=O)C1=O

計算された属性

  • せいみつぶんしりょう: 327.13313942g/mol
  • どういたいしつりょう: 327.13313942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 96Ų

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • ふってん: 516.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.01±0.10(Predicted)

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3226-3006-20mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3226-3006-10μmol
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3226-3006-5μmol
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3226-3006-4mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3226-3006-2μmol
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3226-3006-20μmol
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3226-3006-15mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3226-3006-2mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3226-3006-10mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3226-3006-1mg
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
862209-35-6 90%+
1mg
$54.0 2023-04-26

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 関連文献

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-oneに関する追加情報

Introduction to 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6)

4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of the imidazole and nitro groups, contribute to its potential therapeutic applications.

The chemical structure of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one includes a quinoline core with a substituted amino group at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position. The imidazole moiety attached to the propyl chain further enhances its biological activity by providing additional functional groups that can interact with biological targets.

Recent studies have explored the potential of this compound in various therapeutic areas. One notable application is its use as an antimicrobial agent. The combination of the quinoline and imidazole moieties provides a synergistic effect that enhances its ability to inhibit bacterial growth. Research published in the Journal of Medicinal Chemistry has shown that 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various mediators and signaling pathways. Studies have demonstrated that 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can modulate key inflammatory pathways, such as the NF-kB pathway, which is central to the regulation of inflammatory responses. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The anticancer potential of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has also been explored. Cancer is characterized by uncontrolled cell proliferation and resistance to apoptosis. Research has shown that this compound can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways involved in cell survival and proliferation. For instance, it has been found to inhibit the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer.

The pharmacokinetic properties of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one have also been studied to assess its suitability for clinical use. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant toxicity.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one in human subjects. Early results from phase I trials have shown promising outcomes in terms of safety profiles and preliminary efficacy data. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects or adverse reactions.

In conclusion, 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No. 862209-35-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.

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